(2R,5R)-2,5-dimethylpiperazine
Description
(2R,5R)-2,5-Dimethylpiperazine is a six-membered nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₄N₂ (MW: 114.19 g/mol). It features two methyl groups at the 2 and 5 positions of the piperazine ring and exhibits stereoisomerism due to its two chiral centers. This compound is part of the broader class of dimethylpiperazines, which are structurally related to piperazine but differ in methylation patterns and stereochemical configurations. Key applications include its role as a hydrogen storage medium in liquid organic hydrogen carrier (LOHC) systems and as a precursor in pharmaceutical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWYRLQHIXVAP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878850 | |
| Record name | PIPERAZINE, 2,5-DIMETHYL-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-53-6, 6284-84-0 | |
| Record name | 2,5-Dimethylpiperazine, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERAZINE, 2,5-DIMETHYL-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLPIPERAZINE, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWX4GF7P8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,5-dimethylpiperazine-1,4-dione using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of (2R,5R)-2,5-dimethylpiperazine often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert (2R,5R)-2,5-dimethylpiperazine to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of (2R,5R)-2,5-dimethylpiperazine.
Reduction: Corresponding amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
(2R,5R)-2,5-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key amino acid residues in the active site of the target protein .
Comparison with Similar Compounds
Key Findings :
- (2R,5R)-2,5-Dimethylpiperazine exhibits comparable hydrogen capacity to 2,6-dimethylpiperidine but outperforms unsubstituted piperazine in cycle stability due to steric and electronic effects from methyl groups .
- Iridium catalysts enable efficient dehydrogenation under solvent-free conditions, reducing operational complexity compared to Pd-based systems .
Physicochemical Properties
A study comparing CO₂ absorption efficiency among heterocyclic diamines revealed significant differences:
Key Insight :
Methylation at the 2 and 5 positions in (2R,5R)-2,5-DMPZ reduces CO₂ absorption efficiency by ~50% compared to unsubstituted piperazine, limiting its utility in carbon capture applications .
Stereochemical Variations
Dimethylpiperazines exist as stereoisomers, with distinct properties depending on configuration:
Key Differences :
- The (2R,5R) isomer is preferred in hydrogen storage due to optimized steric interactions during catalytic cycles .
- The (2R,5S) isomer (trans) is critical in enantioselective synthesis of pharmaceuticals, leveraging its meso configuration for optical resolution .
Comparison with Other Piperazines :
- Unsubstituted piperazine is cheaper but lacks stereochemical versatility.
- 2,6-Dimethylpiperazine shows lower catalytic efficiency in hydrogen storage due to axial methyl group interactions .
Biological Activity
(2R,5R)-2,5-dimethylpiperazine, a chiral compound with the molecular formula C₆H₁₄N₂, belongs to the piperazine family and exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The unique stereochemistry of (2R,5R)-2,5-dimethylpiperazine is characterized by two methyl groups located at the 2 and 5 positions of its piperazine ring. This configuration not only influences its chemical reactivity but also its interactions with biological targets. The compound's structure is vital for its biological efficacy, as it affects binding affinity to receptors and enzymes involved in various physiological processes .
Mechanisms of Biological Activity
Research indicates that (2R,5R)-2,5-dimethylpiperazine interacts with multiple biological systems. Its mechanisms of action include:
- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which may modulate neurotransmitter systems critical for neurological functions .
- Antioxidant Properties : The compound exhibits antioxidant activity that may protect against oxidative stress-related damage in neurodegenerative conditions .
- Enzyme Interaction : It can alter the activity of enzymes involved in metabolic pathways, showcasing its versatility in biochemical applications .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of (2R,5R)-2,5-dimethylpiperazine. It has been investigated for its ability to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's modulation of neurotransmitter systems and antioxidant properties contribute to its protective effects on neuronal cells .
Antimicrobial and Anticancer Activities
The compound has also been explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of (2R,5R)-2,5-dimethylpiperazine exhibit antimicrobial effects against various pathogens .
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, compounds derived from this structure have shown cytotoxicity against specific cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activities of (2R,5R)-2,5-dimethylpiperazine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in animal models of Alzheimer's disease through modulation of cholinergic activity. |
| Study 2 | Reported significant antimicrobial activity against Gram-positive bacteria with an IC50 value indicating effective concentration levels. |
| Study 3 | Investigated anticancer properties showing inhibition of cell growth in human cancer cell lines with IC50 values below 20 µg/mL. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
